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molecular formula C8H7NS B8742928 3-Methylthieno[3,2-b]pyridine

3-Methylthieno[3,2-b]pyridine

Cat. No. B8742928
M. Wt: 149.21 g/mol
InChI Key: RHSSAEZVCVVURO-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A mixture of 5,7-dichloro-3-methyl-thieno[3,2-b]pyridine (1.2 g), palladium hydroxide on carbon (20%, 600 mg) and sodium acetate (1.0 g) in ethyl acetate (50 mL) was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/hexane) to afford 0.4 g of 5-chloro-3-methyl-thieno[3,2-b]pyridine and 0.2 g of 3-methyl-thieno[3,2-b]pyridine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[C:4](Cl)[CH:3]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[CH:4][CH:3]=1.[CH3:11][C:8]1[C:6]2=[N:7][CH:2]=[CH:3][CH:4]=[C:5]2[S:10][CH:9]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)C(=CS2)C)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
600 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered on a CELITE™ pad
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (acetone/hexane)

Outcomes

Product
Details
Reaction Time
62 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)C(=CS2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
Name
Type
product
Smiles
CC1=CSC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09255110B2

Procedure details

A mixture of 5,7-dichloro-3-methyl-thieno[3,2-b]pyridine (1.2 g), palladium hydroxide on carbon (20%, 600 mg) and sodium acetate (1.0 g) in ethyl acetate (50 mL) was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/hexane) to afford 0.4 g of 5-chloro-3-methyl-thieno[3,2-b]pyridine and 0.2 g of 3-methyl-thieno[3,2-b]pyridine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[C:4](Cl)[CH:3]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[CH:4][CH:3]=1.[CH3:11][C:8]1[C:6]2=[N:7][CH:2]=[CH:3][CH:4]=[C:5]2[S:10][CH:9]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)C(=CS2)C)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
600 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered on a CELITE™ pad
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (acetone/hexane)

Outcomes

Product
Details
Reaction Time
62 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)C(=CS2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
Name
Type
product
Smiles
CC1=CSC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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